Napitane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148152-63-0 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 |
InChI Key |
HAEPGZUGYMHCJE-ROUUACIJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of Napitane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napitane (also known as A-75200) is a discontinued investigational small molecule drug initially developed by Abbott Laboratories for nervous system diseases. Its mechanism of action is characterized by a dual antagonism of the alpha-2 adrenergic receptor (ADRA2) and inhibition of the norepinephrine transporter (NET). This unique pharmacological profile suggests its potential as a modulator of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including available quantitative data, relevant experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects through two primary molecular targets:
-
Alpha-2 Adrenergic Receptor (ADRA2) Agonism: this compound acts as an agonist at ADRA2 receptors. These receptors are G protein-coupled receptors that, when activated, inhibit the enzyme adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling cascades. In the context of noradrenergic neurons, presynaptic ADRA2 autoreceptors play a crucial role in a negative feedback loop that inhibits further norepinephrine release. By acting as an agonist at these receptors, this compound can modulate this feedback mechanism.
-
Norepinephrine Transporter (NET) Inhibition: this compound also functions as an inhibitor of the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.
The combination of these two actions suggests a complex regulation of noradrenergic signaling, with potential therapeutic implications for conditions involving dysregulation of this neurotransmitter system.
Quantitative Data
The publicly available quantitative data for this compound is limited. The primary study by Firestone et al. (1993) provides a key insight into its potency as a norepinephrine uptake inhibitor.
| Parameter | Target | Value | Cell Line/System | Reference |
| EC50 | Norepinephrine Transporter (NET) | Comparable to Cocaine | Bovine Adrenal Chromaffin Cells | Firestone et al., 1993 |
Signaling Pathways
The signaling pathways affected by this compound are central to its mechanism of action.
ADRA2 Agonist Signaling Pathway
Activation of the ADRA2 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP.
NET Inhibition Mechanism
This compound's inhibition of the norepinephrine transporter (NET) leads to an accumulation of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors.
Experimental Protocols
While the specific, detailed experimental protocols used for the characterization of this compound are not fully available in the public domain, this section outlines the general methodologies for the key experiments relevant to its mechanism of action.
Norepinephrine Uptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of [3H]norepinephrine uptake.
General Protocol:
-
Cell Culture: Bovine Adrenal Chromaffin Cells (BACC) or other suitable cell lines endogenously expressing or transfected with the norepinephrine transporter (NET) are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a physiological buffer.
-
Incubation: A fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) is incubated with the cell suspension in the presence of varying concentrations of this compound. Control incubations are performed with vehicle and a known NET inhibitor (e.g., desipramine) to determine baseline and maximal inhibition, respectively.
-
Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters, separating the cells from the incubation medium.
-
Quantification: The amount of radioactivity trapped in the cells is quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.
Radioligand Binding Assay for ADRA2
This assay is employed to determine the binding affinity of this compound to the alpha-2 adrenergic receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the ADRA2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the ADRA2 receptor.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand for the ADRA2 receptor (e.g., [3H]clonidine) and a range of concentrations of the unlabeled competitor, this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Detection: The radioactivity on the filters is measured.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
A study by Firestone et al. (1993) suggested that this compound may inhibit calcium flux through voltage-gated channels. A calcium flux assay can be used to investigate this further.
Objective: To assess the effect of this compound on intracellular calcium concentration following depolarization.
General Protocol:
-
Cell Loading: Adherent cells (e.g., BACC) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: this compound or a vehicle control is added to the cells.
-
Depolarization: The cells are stimulated with a depolarizing agent (e.g., high potassium solution or a nicotinic agonist) to open voltage-gated calcium channels.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured and compared between this compound-treated and control cells.
Conclusion
This compound possesses a dual mechanism of action, functioning as both an agonist of the alpha-2 adrenergic receptor and an inhibitor of the norepinephrine transporter. This combination of activities suggests a nuanced modulation of the noradrenergic system. While the discontinuation of its development has limited the availability of extensive public data, the foundational understanding of its targets provides a clear picture of its pharmacological intent. Further research, should it be pursued, would benefit from detailed characterization of its binding affinities and downstream functional consequences in a variety of preclinical models.
Disclaimer: this compound is a discontinued investigational drug and is not approved for any clinical use. This information is for research and informational purposes only.
Early-Stage Research on NAP (Davunetide) for Nervous System Diseases: A Technical Guide
A Note on Terminology: Initial searches for "Napitane" did not yield specific results for a compound with that name in the context of nervous system diseases. The research landscape, however, points significantly to "NAP," a neuroprotective peptide with the generic name Davunetide . This guide will focus on the early-stage research available for NAP (Davunetide), as it is the likely subject of interest.
This technical guide provides an in-depth overview of the preclinical research on NAP (Davunetide) for the treatment of nervous system diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental methodologies, and known signaling pathways associated with this neuroprotective peptide.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of NAP and its analogs.
Table 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA) Toxicity
| Compound | Concentration | Effect | Source |
| NAP | 1 µM | Complete protection | [1] |
| M98 (NAP analog) | 1 µM | Complete protection | [1] |
| M99 (NAP analog) | 1 µM | Complete protection | [1] |
| Desferal (DFO) | 1 µM | Complete protection | [1] |
Table 2: Inhibition of Iron-Induced Lipid Peroxidation in Rat Brain Homogenates
| Compound | Concentration | Effect | Source |
| NAP | up to 100 µM | No inhibition | [1] |
| M98 (NAP analog) | ≥ 30 µM | Significant inhibition | [1] |
| M99 (NAP analog) | ≥ 30 µM | Significant inhibition | [1] |
Key Experimental Protocols
Detailed methodologies for pivotal experiments cited in the early-stage research of NAP are outlined below.
Neuroprotection Assay against 6-OHDA Toxicity
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y).
-
Toxin: 6-hydroxydopamine (6-OHDA) is used to induce neuronal cell death, modeling dopaminergic neuron loss in Parkinson's disease.
-
Treatment: Cells are pre-treated with NAP or its analogs (M98, M99) at a concentration of 1 µM. Desferal (DFO), a known iron chelator and radical scavenger, is used as a positive control.
-
Endpoint: The primary endpoint is the assessment of cell viability to determine the protective effect of the compounds against 6-OHDA-induced toxicity.[1]
Lipid Peroxidation Assay
-
Tissue Preparation: Homogenates are prepared from rat brains.
-
Induction of Peroxidation: Iron is introduced to the brain homogenates to induce lipid peroxidation, a key process in oxidative stress-mediated neuronal damage.
-
Treatment: The homogenates are treated with varying concentrations of NAP or its analogs (M98, M99).
-
Endpoint: The level of lipid peroxidation is measured to evaluate the antioxidant capacity of the tested compounds.[1]
Cognitive Assessment in a Diabetes Rat Model
-
Animal Model: Diabetes is induced in rats via an intraperitoneal injection of streptozotocin (55 mg/kg).[2]
-
Treatment: NAP or a vehicle is administered intranasally on a daily basis, commencing the day after diabetes induction.[2]
-
Behavioral Test: The Morris water maze is employed 12 weeks post-diabetes induction to assess spatial memory and learning.[2]
-
Endpoints: Key metrics include the learning curve during the acquisition phase and performance in the probe memory test.[2]
Brain Structural Integrity Assessment
-
Animal Model: Streptozotocin-induced diabetic rats.[2]
-
Imaging: T2 magnetic resonance imaging (MRI) is performed at 15 weeks of diabetes to assess brain structural integrity.[2]
-
Endpoint: The primary focus is the detection and measurement of atrophy in specific brain regions, such as the prefrontal cortex.[2]
Immunohistochemical Analysis
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Tissue Processing: Brain tissue is collected 16 weeks after diabetes induction for immunohistochemical staining.
-
Markers: Antibodies against synaptophysin (a synaptic marker) and markers for apoptosis are used.
-
Quantification: The density of synaptic markers and the extent of apoptosis are quantified in the prefrontal cortex, cerebral cortex, and hippocampus.[2]
Signaling Pathways and Mechanisms of Action
NAP exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the stabilization of microtubules and the modulation of key cell survival and apoptotic signaling pathways.
NAP-Mediated Microtubule Stabilization
NAP's primary mechanism involves its interaction with the microtubule network, which is crucial for neuronal structure, axonal transport, and overall cell health. NAP does not directly polymerize tubulin but rather modulates microtubule dynamics through an indirect mechanism involving microtubule-associated proteins.[3] Specifically, NAP binds to microtubule end-binding proteins (EB1 and EB3) which, in turn, facilitates the interaction of Tau protein with the microtubules.[4][5] This enhanced association of Tau stabilizes the microtubule network, protecting it from depolymerization and damage from various insults.[2][4]
Pro-Survival Signaling Pathways
NAP has been shown to activate critical pro-survival signaling cascades within neurons. Studies have demonstrated that NAP can stimulate the phosphorylation and activation of the PI-3K/Akt pathway and the MAPK/MEK1 pathway.[1][6] These pathways are central to promoting cell growth, proliferation, and survival, and their activation by NAP contributes to its neuroprotective effects by counteracting apoptotic signals.
Anti-Apoptotic Mechanisms
In models of neuronal apoptosis, NAP has demonstrated the ability to interfere with the core apoptotic machinery. Specifically, NAP treatment has been shown to prevent the alcohol-induced increase in the concentration of caspase-3, a key executioner caspase in the apoptotic cascade.[7] Furthermore, NAP prevents the release of cytochrome c from the mitochondria into the cytosol, a critical upstream event that triggers caspase activation.[7]
Involvement in Wnt Signaling and Synaptogenesis
There is emerging evidence suggesting a link between NAP and the Wnt signaling pathway.[4] The Wnt pathway is known to play a crucial role in synaptogenesis, including the formation and maturation of dendritic spines. By modulating Wnt signaling, NAP may contribute to the formation of new synapses and the maintenance of synaptic integrity, which is often compromised in neurodegenerative diseases.
References
- 1. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Activity-dependent neuroprotective protein deficiency models synaptic and developmental phenotypes of autism-like syndrome [jci.org]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Activity-dependent neuroprotective protein-derived peptide, NAP, preventing alcohol-induced apoptosis in fetal brain of C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Profile of Napitane: A Novel Kinase Inhibitor
For Research Use Only
Abstract
This document outlines the initial in-vitro characterization of Napitane, a novel small molecule inhibitor targeting the MEK1/2 signaling pathway. The following sections provide a summary of its anti-proliferative activity, kinase selectivity, and mechanism of action in relevant cancer cell lines. Detailed experimental protocols and data are presented to support these preliminary findings.
Introduction
This compound is a synthetic, non-ATP competitive inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade. Dysregulation of this pathway is a critical driver in many human cancers, making it a well-validated target for therapeutic intervention. This whitepaper details the foundational in-vitro studies conducted to ascertain the potency, selectivity, and cellular effects of this compound.
Anti-proliferative Activity
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines known to exhibit mutations in the MAPK pathway. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A-375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.3 |
| HeLa | Cervical Cancer | Wild-type BRAF/KRAS | > 10,000 |
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined using a biochemical assay.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 7.8 |
| ERK1 | > 5,000 |
| ERK2 | > 5,000 |
| BRAF | > 10,000 |
| c-RAF | > 10,000 |
Mechanistic Studies: Target Engagement in A-375 Cells
Western blot analysis was performed to confirm that this compound engages its intended target within the cell, leading to the inhibition of downstream signaling. A-375 melanoma cells were treated with varying concentrations of this compound for 2 hours.
Table 3: Downstream Pathway Inhibition by this compound in A-375 Cells
| This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.62 |
| 10 | 0.15 |
| 100 | 0.03 |
| 1000 | < 0.01 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.
-
Incubation and Measurement: Plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit.
Kinase Inhibition Assay (Biochemical)
-
Reaction Setup: Recombinant human MEK1 or other kinases were incubated with their respective substrates and ATP in a reaction buffer.
-
Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blotting
-
Cell Lysis: A-375 cells treated with this compound were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated.
Visualizations
Napitane: A Technical Whitepaper on its Antidepressant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napitane (also known as A-75200) is a novel small molecule with a promising pharmacological profile for the treatment of major depressive disorder. As a catecholamine uptake inhibitor with additional antagonistic effects at α-adrenergic receptors, this compound presents a dual mechanism of action that could offer a unique therapeutic advantage. This technical guide provides a comprehensive overview of the current, albeit limited, preclinical data on this compound, its proposed mechanism of action, and detailed protocols for key in vitro and in vivo assays relevant to its evaluation as a potential antidepressant. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating this compound.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant percentage of patients do not achieve adequate remission with currently available antidepressant therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a compound of interest due to its dual activity as an inhibitor of catecholamine reuptake and an antagonist of α-adrenergic receptors. This combination suggests a potential for robust modulation of noradrenergic and dopaminergic neurotransmission, key pathways implicated in the pathophysiology of depression. This whitepaper aims to consolidate the available preclinical information on this compound, provide standardized experimental protocols for its further evaluation, and present the existing data in a clear, structured format to facilitate future research and development efforts.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of catecholamine uptake, specifically targeting the norepinephrine transporter (NET) and likely the dopamine transporter (DAT). By blocking these transporters, this compound increases the synaptic concentration of norepinephrine and dopamine, enhancing neurotransmission in brain regions critical for mood regulation, motivation, and reward.
Additionally, this compound exhibits inhibitory effects on α-adrenergic receptors. Antagonism of presynaptic α2-adrenergic autoreceptors can further enhance norepinephrine release by blocking the negative feedback loop that normally limits its synaptic availability. The blockade of postsynaptic α1-adrenergic receptors may also contribute to its overall pharmacological profile, although the precise implications for its antidepressant effect require further investigation.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Preclinical Data
The available preclinical data for this compound is currently limited. The following table summarizes the key in vitro finding. To date, no in vivo data from behavioral models of depression, such as the Forced Swim Test or Tail Suspension Test, have been publicly reported for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | System | Result (EC50) | Comparator | Reference |
| Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | Bovine Adrenal Chromaffin Cells | Comparable to Cocaine | Cocaine |
Note: Specific quantitative values for the EC50 were not provided in the available literature.
Experimental Protocols
The following sections provide detailed, standardized protocols for key experiments essential for the preclinical evaluation of this compound's antidepressant potential.
In Vitro Assays
This assay determines the potency of this compound to inhibit the reuptake of norepinephrine and dopamine into synaptosomes or cultured cells expressing the respective transporters.
Workflow Diagram:
An In-depth Technical Guide to the Therapeutic Targets of Napitane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound initially developed by Abbott Laboratories for the potential treatment of depression.[1] Although its clinical development has been discontinued, the unique pharmacological profile of this compound presents a compelling case study in dual-target modulation for nervous system disorders. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
This compound is a racemic mixture of two enantiomers, each with a distinct pharmacological activity. The (S,S)-enantiomer is a potent inhibitor of the norepinephrine transporter (NET), while the (R,R)-enantiomer acts as an antagonist of the α2-adrenergic receptor (ADRA2). This dual mechanism of action was designed to offer a synergistic antidepressant effect by both increasing the synaptic concentration of norepinephrine and blocking the presynaptic autoinhibitory feedback loop.
Therapeutic Targets
The primary therapeutic targets of this compound have been identified as the Norepinephrine Transporter (NET) and the α2-Adrenergic Receptor (ADRA2).
Norepinephrine Transporter (NET)
The (S,S)-enantiomer of this compound is a potent inhibitor of the norepinephrine transporter. NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by the (S,S)-enantiomer of this compound leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
α2-Adrenergic Receptor (ADRA2)
The (R,R)-enantiomer of this compound is an antagonist of the α2-adrenergic receptor. ADRA2 is a G protein-coupled receptor that functions as a presynaptic autoreceptor. When activated by norepinephrine, it initiates a negative feedback loop that inhibits further release of norepinephrine from the presynaptic neuron. By blocking this receptor, the (R,R)-enantiomer of this compound disinhibits the presynaptic neuron, leading to a sustained release of norepinephrine into the synapse.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity at its primary targets.
| Compound | Target | Action | Potency (EC50/IC50/Ki) | Reference |
| This compound (A-75200) | Norepinephrine Transporter (NET) | Inhibition | EC50 comparable to cocaine | Firestone et al., 1993 |
| (S,S)-enantiomer | Norepinephrine Transporter (NET) | Inhibition | Data not available | |
| (R,R)-enantiomer | α2-Adrenergic Receptor (ADRA2) | Antagonism | Data not available |
Further research is required to determine the specific IC50 and Ki values for each enantiomer at their respective targets.
Signaling Pathways
The dual mechanism of action of this compound results in a significant enhancement of noradrenergic signaling through two distinct pathways.
Mechanism of NET Inhibition by (S,S)-Napitane
The (S,S)-enantiomer of this compound physically blocks the norepinephrine transporter, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to an accumulation of norepinephrine in the synapse, thereby increasing the activation of postsynaptic adrenergic receptors.
References
Methodological & Application
Application Notes and Protocols for Napitane in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane, also known by its synonym A-75200, is a novel small molecule identified as a catecholamine uptake inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1] Additionally, this compound has been shown to have inhibitory effects on α-adrenergic receptors and may modulate calcium influx through voltage-gated channels.[1][4] These properties have led to its investigation primarily for its potential antidepressant activities.[3]
It is critical to note that, based on current scientific literature, This compound is not a Substance P/Neurokinin-1 Receptor (NK1R) antagonist. The experimental protocols and data presented herein are therefore focused on its established role as a catecholamine reuptake inhibitor.
Data Presentation
Table 1: In Vitro Activity of this compound (A-75200)
| Parameter | Cell Line | Value | Reference |
| EC50 for [3H]Norepinephrine Uptake Inhibition | Bovine Adrenal Chromaffin Cells (BACC) | Comparable to cocaine | [1] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the catecholaminergic system, specifically through its inhibition of the norepinephrine transporter (NET). This action increases the extracellular concentration of norepinephrine, enhancing its downstream signaling effects. A secondary mechanism involves the modulation of calcium ion (Ca2+) influx.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Assay
This protocol is designed to assess the inhibitory effect of this compound on norepinephrine reuptake in a relevant cell line (e.g., PC-12, SH-SY5Y, or primary neuronal cultures).
Materials:
-
Cell Line: PC-12 or other suitable cell line expressing the norepinephrine transporter.
-
Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
This compound (A-75200): Prepare a stock solution in DMSO.
-
[3H]-Norepinephrine: Radiolabeled norepinephrine for uptake detection.
-
Desipramine: As a positive control for norepinephrine reuptake inhibition.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Scintillation Fluid and Vials.
-
Multi-well plates (24- or 48-well).
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in multi-well plates.
-
Preparation of Reagents: Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [3H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for 10-20 minutes at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]-Norepinephrine uptake (IC50) by non-linear regression analysis.
Caption: Workflow for the Norepinephrine Reuptake Assay.
Protocol 2: Calcium Influx Assay
This protocol aims to evaluate the effect of this compound on voltage-gated calcium channel activity.
Materials:
-
Cell Line: A suitable cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y, PC-12).
-
Culture Medium: Appropriate for the chosen cell line.
-
This compound (A-75200): Prepare a stock solution in DMSO.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Depolarizing agent: Potassium chloride (KCl) solution.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add the depolarizing agent (KCl) to induce calcium influx through voltage-gated calcium channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Quantify the effect of this compound on the KCl-induced calcium influx.
Caption: Workflow for the Calcium Influx Assay.
Concluding Remarks
The provided protocols offer a foundational framework for investigating the cellular effects of this compound based on its established mechanism of action as a catecholamine uptake inhibitor. Researchers should adapt these protocols to their specific cell models and experimental questions. It is reiterated that there is no current scientific basis for utilizing this compound in studies targeting the Substance P/NK1R pathway. For research concerning the Substance P/NK1R system, validated antagonists such as Aprepitant should be considered.[5][6][7]
References
- 1. Actions of A-75200, a novel catecholamine uptake inhibitor, on norepinephrine uptake and release from bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS NO. 148152-63-0 | this compound | C22H25NO2 [localpharmaguide.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. ABT-200, a norepinephrine uptake inhibitor, blocks Ca2+ signals in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Napitane (ABT-101 Analogue) in Preclinical Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Napitane is a potent, orally administered, irreversible, mutant-selective tyrosine kinase inhibitor (TKI) designed to target human epidermal growth factor receptor 2 (HER2), particularly activating mutations such as exon 20 insertions, which are found in certain types of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] As an analogue of ABT-101, this compound exerts its anti-tumor activity by blocking the HER2 signaling pathway, thereby inhibiting cancer cell proliferation and survival.
While clinical investigations of compounds in this class are ongoing, detailed preclinical dosage and administration protocols are not always widely published. This document provides a comprehensive set of generalized protocols and application notes for the use of this compound in animal models, based on established methodologies for TKIs in preclinical oncology research. The provided dosage information is hypothetical and should be optimized for specific animal models and experimental goals.
Data Presentation: Dosage and Administration of this compound
The following tables summarize suggested oral dosages and administration schedules for this compound in common animal models used in oncology research. These values are derived from preclinical studies of other HER2 TKIs, such as tucatinib, lapatinib, and afatinib.[1][3][4][5] It is imperative to perform dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for your specific experimental setup.
Table 1: Suggested Oral Dosage of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg/day) | Dosing Frequency | Vehicle | Administration Route |
| Mouse (athymic nude) | 25 - 100 | Once or twice daily | 0.5% Methylcellulose / 0.1% Tween-80 in sterile water | Oral gavage |
| Rat (Sprague-Dawley) | 10 - 50 | Once daily | 1% Methylcellulose / 0.5% Tween-80 in sterile water | Oral gavage |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose
-
0.1% (v/v) Tween-80
-
Sterile, deionized water
-
Mortar and pestle (optional)
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by dissolving methylcellulose and Tween-80 in sterile water. Gentle heating and stirring may be required to fully dissolve the methylcellulose.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.
-
Gradually add the this compound powder to the vehicle solution while continuously stirring.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C for up to one week. Always vortex the suspension thoroughly before each use to ensure uniform dosing.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for administering this compound via oral gavage to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible tip)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound suspension to administer.
-
Vortex the this compound suspension to ensure it is well-mixed.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
Protocol 3: Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC with a HER2 exon 20 insertion mutation.
Materials:
-
Human NSCLC cell line with HER2 exon 20 insertion
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers
-
This compound suspension and vehicle control
Procedure:
-
Cell Culture: Culture the NSCLC cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally according to the predetermined dosage and schedule.
-
Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Visualizations
HER2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the HER2 receptor tyrosine kinase, blocking downstream signaling through the PI3K/AKT and MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.
Preclinical Xenograft Study Workflow
Caption: Workflow for a preclinical efficacy study of this compound in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
Application Notes and Protocols: Napitane in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound with potential applications in neuropharmacology, particularly in the study of depression and other neurological disorders. As a catecholamine uptake inhibitor, its primary mechanism of action involves the modulation of neurotransmitter levels in the synaptic cleft. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and a summary of its known biological activities.
Mechanism of Action
This compound is a potent inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse and increasing its availability to bind to adrenergic receptors.[1] Additionally, evidence suggests that this compound functions as an antagonist at presynaptic α2-adrenergic autoreceptors. This dual action contributes to a robust increase in synaptic norepinephrine levels. The blockade of presynaptic α2-autoreceptors prevents the negative feedback mechanism that would otherwise reduce norepinephrine release. Furthermore, some studies indicate that this compound may also inhibit voltage-gated calcium channels, which could modulate neurotransmitter release.[1]
Quantitative Data Summary
Despite extensive literature searches, specific quantitative binding affinity (Ki) and functional potency (IC50/EC50) values for this compound at its primary targets are not publicly available. One study noted that its potency in inhibiting norepinephrine uptake is "comparable to cocaine"[1]. The tables below are structured to accommodate this data should it become available.
Table 1: In Vitro Binding Affinity of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat brain synaptosomes | Not Available | |
| α2-Adrenergic Receptor | [3H]Clonidine | Rat cerebral cortex | Not Available |
Table 2: In Vitro Functional Activity of this compound
| Assay | Target | Tissue/Cell Line | IC50/EC50 (nM) | Reference |
| [3H]Norepinephrine Uptake Inhibition | Norepinephrine Transporter (NET) | Bovine adrenal chromaffin cells | Comparable to Cocaine | [1] |
| Agonist-stimulated [35S]GTPγS binding | α2-Adrenergic Receptor | Recombinant cell line | Not Available |
Table 3: In Vivo Behavioral Effects of this compound
| Animal Model | Species | Behavioral Endpoint | Effective Dose Range | Reference |
| Forced Swim Test | Mouse/Rat | Immobility Time | Not Available | |
| Tail Suspension Test | Mouse | Immobility Time | Not Available |
Experimental Protocols
In Vitro Assays
1. Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound on the norepinephrine transporter using radiolabeled norepinephrine in a cell-based or synaptosomal preparation.
Materials:
-
This compound (A-75200)
-
[3H]Norepinephrine
-
HEK293 cells stably expressing human NET (hNET) or rat brain synaptosomes
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Desipramine (as a positive control)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Protocol:
-
Cell/Synaptosome Preparation:
-
For cell-based assays, plate hNET-HEK293 cells in a 96-well plate and grow to confluence.
-
For synaptosomal assays, prepare synaptosomes from the desired brain region (e.g., hypothalamus or cortex) of rats using standard differential centrifugation methods.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.
-
Add the test compounds to the wells containing cells or synaptosomes and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]Norepinephrine to each well at a final concentration close to its Km for the transporter.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through filter mats using a microplate harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Determine non-specific uptake in the presence of a high concentration of Desipramine.
-
-
Data Analysis:
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Subtract the non-specific uptake from all measurements to obtain specific uptake.
-
Plot the percentage of inhibition of specific [3H]Norepinephrine uptake against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
2. α2-Adrenergic Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the α2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
This compound (A-75200)
-
[3H]Clonidine or other suitable α2-adrenergic receptor radioligand
-
Membrane preparations from cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex or CHO cells stably expressing the receptor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Yohimbine or another high-affinity α2-antagonist (for determining non-specific binding)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Liquid scintillation counter
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the membrane preparation, [3H]Clonidine (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of Yohimbine.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assay
3. Mouse Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.
Materials:
-
This compound (A-75200)
-
Vehicle (e.g., saline, distilled water with a small amount of DMSO)
-
Imipramine or Fluoxetine (as a positive control)
-
Male C57BL/6 or CD-1 mice (8-10 weeks old)
-
Glass or clear plastic cylinders (25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature
-
Video recording equipment and analysis software
Protocol:
-
Acclimation:
-
House the mice in the testing room for at least 1-2 hours before the experiment to acclimate.
-
-
Drug Administration:
-
Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes for i.p. administration).
-
-
Forced Swim Procedure:
-
Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mice cannot touch the bottom with their tails or escape.
-
Gently place each mouse into its individual cylinder.
-
Record the behavior of the mice for a 6-minute session.
-
-
Behavioral Scoring:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
Score the duration of immobility, which is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Scoring can be done manually by a trained observer blind to the treatment groups or automatically using video tracking software.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups, the vehicle control group, and the positive control group.
-
Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test). A significant reduction in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.
-
Visualizations
Caption: Mechanism of action of this compound at a noradrenergic synapse.
Caption: Experimental workflow for the norepinephrine uptake inhibition assay.
Caption: Experimental workflow for the mouse forced swim test.
References
Application Notes and Protocols for In-Vivo Studies with Napitane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution and preparation of Napitane (also known as A-75200 or ABT-200) for in-vivo research applications. This document outlines the necessary materials, step-by-step procedures for creating a stable formulation suitable for systemic administration in animal models, and important safety considerations. The provided information is compiled from preclinical pharmacological studies to ensure reproducibility and adherence to established methodologies.
Introduction to this compound (A-75200/ABT-200)
This compound is a novel polycyclic compound developed by Abbott Laboratories. It is characterized as a potent α2-adrenoceptor antagonist and also possesses norepinephrine reuptake blocking activity.[1] These dual mechanisms of action have led to its investigation as a potential antidepressant medication.[1] Preclinical in-vivo studies are essential to further elucidate its pharmacological profile, efficacy, and safety. Proper preparation of this compound for in-vivo administration is critical for obtaining reliable and reproducible results.
Physicochemical Properties and Solubility
Currently, detailed public information on the comprehensive physicochemical properties and solubility of this compound is limited. However, based on preclinical studies involving systemic administration, it is understood that the compound requires a specific vehicle for solubilization to be suitable for injection. The methanesulfonate salt form of the compound is often used in research.[1]
In-Vivo Formulation Protocol
The following protocol is based on methodologies reported in preclinical studies of this compound (ABT-200).
3.1. Materials and Equipment
-
This compound (A-75200/ABT-200) powder
-
Vehicle solution (sterile)
-
Sterile vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Pipettes and sterile pipette tips
-
0.22 µm sterile syringe filters
-
Syringes
3.2. Recommended Vehicle
For in-vivo studies in rats, a common vehicle for the intraperitoneal (i.p.) administration of this compound is a sterile saline solution.
3.3. Preparation of this compound Solution (Example for 30 mg/kg dose)
This protocol provides an example for preparing a dosing solution for a 30 mg/kg dose in rats, as used in published preclinical research.[1] Adjustments to the concentration can be made based on the desired dosage and the weight of the experimental animals.
Step-by-Step Protocol:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 1 mL/kg).
-
For a 30 mg/kg dose and a 1 mL/kg dosing volume, the required concentration is 30 mg/mL.
-
Calculate the total mass of this compound needed for the entire experiment.
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh the calculated amount of this compound powder.
-
-
Dissolution in Vehicle:
-
Transfer the weighed this compound powder into a sterile vial.
-
Add the calculated volume of sterile saline solution to the vial.
-
Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer.
-
Stir the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
-
Sterile Filtration:
-
Once the this compound is fully dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial to ensure sterility of the final dosing solution.
-
-
Storage and Handling:
-
The freshly prepared this compound solution should be used immediately if possible.
-
If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 2-8 °C). The stability of the solution under these conditions should be validated.
-
Always visually inspect the solution for any signs of precipitation or contamination before administration.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Synonym | A-75200, ABT-200 | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Vehicle | Saline Solution | [1] |
| Example Dose | 30 mg/kg | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation and in-vivo administration of this compound.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the modulation of noradrenergic signaling. It acts as an antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, this compound disinhibits norepinephrine release. Additionally, it inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. The combination of these two actions leads to an increased concentration and prolonged availability of norepinephrine in the synapse.
Caption: Signaling pathway of this compound, illustrating its dual action on norepinephrine release and reuptake.
Safety Precautions
-
Follow all institutional guidelines for the safe handling of chemical compounds and for working with laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Conduct all procedures in a clean and, where necessary, sterile environment to prevent contamination.
-
Dispose of all waste materials according to institutional and local regulations.
Conclusion
This document provides a foundational protocol for the preparation of this compound for in-vivo studies based on available preclinical data. Researchers should adapt this protocol to their specific experimental needs, including dose adjustments and the use of appropriate control groups (e.g., vehicle-only administration). Adherence to proper formulation and sterile techniques is paramount for the success and reproducibility of in-vivo experiments with this compound.
References
Application Notes and Protocols: Experimental Design for Testing Napitane's Efficacy in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Napitane, also identified as A-75200, is recognized as a catecholamine uptake inhibitor targeting the α-adrenergic receptor and norepinephrine transporter, with potential applications in neuroscience.[1][2] The core structure of this compound is based on naphthalene, a molecule known for its cytotoxic properties, which are mediated by its reactive metabolites that interact with cellular proteins.[3][4][5] This document outlines a comprehensive experimental design to investigate the potential anticancer efficacy of this compound, leveraging its cytotoxic potential. The following protocols provide a framework for in vitro and in vivo evaluation of this compound's effects on cancer cells.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the cytotoxic nature of naphthalene-containing compounds, we hypothesize that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, cell death.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [hero.epa.gov]
Application Notes and Protocols: Utilizing Napitane for the Study of Adrenergic Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane is a novel catecholamine uptake inhibitor that also exhibits activity at adrenergic receptors, particularly as an agonist at α2-adrenergic receptors.[1] This dual mechanism of action makes it a compound of interest for researchers studying adrenergic signaling pathways, particularly in the context of neurological and psychiatric disorders. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating a myriad of physiological processes and are classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2] Understanding how compounds like this compound interact with these receptors and modulate their downstream signaling is essential for elucidating their therapeutic potential.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate adrenergic receptor signaling. We present detailed protocols for key in vitro assays and illustrative diagrams of the signaling pathways and experimental workflows. While specific quantitative data on this compound's binding affinity and functional potency are not extensively available in the public domain, the provided tables serve as templates for organizing experimentally derived data.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the experimental protocols outlined below. Researchers should populate these tables with their own experimental results to facilitate comparison and analysis of this compound's pharmacological profile.
Table 1: Radioligand Binding Affinity of this compound at Adrenergic Receptor Subtypes
| Adrenergic Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| α1A | [³H]-Prazosin | Data not available |
| α1B | [³H]-Prazosin | Data not available |
| α1D | [³H]-Prazosin | Data not available |
| α2A | [³H]-Rauwolscine | Data not available |
| α2B | [³H]-Rauwolscine | Data not available |
| α2C | [³H]-Rauwolscine | Data not available |
| β1 | [³H]-Dihydroalprenolol | Data not available |
| β2 | [³H]-Dihydroalprenolol | Data not available |
| β3 | [¹²⁵I]-Cyanopindolol | Data not available |
Caption: This table should be populated with the inhibition constant (Kᵢ) values for this compound at various adrenergic receptor subtypes as determined by competitive radioligand binding assays.
Table 2: Functional Potency and Efficacy of this compound in Adrenergic Receptor-Mediated Signaling
| Adrenergic Receptor Subtype | Assay | This compound EC₅₀/IC₅₀ (nM) | Efficacy (% of control agonist) |
| α2A | cAMP Accumulation | Data not available | Data not available |
| β1 | cAMP Accumulation | Data not available | Data not available |
| β2 | cAMP Accumulation | Data not available | Data not available |
| α1A | ERK1/2 Phosphorylation | Data not available | Data not available |
Caption: This table is intended to summarize the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy of this compound in functional assays measuring downstream signaling events like cAMP accumulation or ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key adrenergic signaling pathways that can be investigated using this compound and the general workflows for the experimental protocols provided.
Caption: Adrenergic receptor signaling pathways potentially modulated by this compound.
Caption: General experimental workflows for studying this compound's activity.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with adrenergic receptors.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for various adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kₑ, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of this compound on the intracellular cyclic AMP (cAMP) levels, a key second messenger in adrenergic signaling.
Materials:
-
Cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound stock solution.
-
Control agonist (e.g., isoproterenol for β receptors, UK 14,304 for α2 receptors).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and grow overnight.
-
Cell Treatment:
-
For agonist mode (testing this compound's ability to stimulate or inhibit basal cAMP):
-
Remove the culture medium and add varying concentrations of this compound in stimulation buffer.
-
For α2 receptors, add a sub-maximal concentration of forskolin to stimulate basal cAMP levels before adding this compound.
-
-
For antagonist mode (testing this compound's ability to block agonist-induced cAMP changes):
-
Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Add a fixed concentration of a control agonist (typically the EC₈₀).
-
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP signal against the log concentration of this compound or the control agonist.
-
For agonist activity, determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
For antagonist activity, determine the IC₅₀.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the adrenergic receptor of interest.
-
Serum-free cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Cell Treatment: Treat the serum-starved cells with varying concentrations of this compound for different time points (e.g., 5, 10, 30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Express the results as fold change over the untreated control.
-
Conclusion
These application notes provide a framework for researchers to investigate the effects of this compound on adrenergic receptor signaling. By systematically applying the detailed protocols for radioligand binding, cAMP accumulation, and ERK1/2 phosphorylation, and organizing the data in the provided tables, a comprehensive pharmacological profile of this compound can be established. The visual representations of the signaling pathways and experimental workflows are intended to aid in the conceptual understanding and practical execution of these studies. This information will be invaluable for advancing our understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
Guidelines for the safe handling and storage of Napitane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane (also known as A-75200 or ABT-200) is a novel catecholamine uptake inhibitor that also demonstrates inhibitory effects on α-adrenergic receptors.[1] Its potential as an antidepressant is currently under investigation. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before use.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₂ | PubChem |
| Molecular Weight | 335.44 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Synonyms | A-75200, ABT-200 | [1] |
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling chemical compounds of unknown toxicity. It is imperative to obtain and review the SDS from your supplier before handling this compound.
3.1. Hazard Identification
The specific hazards of this compound are not fully characterized. However, based on its biological activity as a catecholamine uptake inhibitor and α-adrenergic receptor modulator, it should be handled with caution. Assume the compound is potentially hazardous upon ingestion, inhalation, and skin contact.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.
3.3. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
3.4. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
3.5. Spills and Leaks
-
Small spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for hazardous material cleanup.
3.6. Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Pure (Solid) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
-
Store in a tightly sealed container.
-
Protect from light and moisture.
Experimental Protocols
5.1. Solution Preparation
The solubility of this compound may vary depending on the solvent. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for similar compounds.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.354 mg of this compound (Molecular Weight = 335.44 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
5.2. General Protocol for In Vitro Catecholamine Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on catecholamine uptake in a cell-based assay.
-
Cell Culture:
-
Culture a suitable cell line expressing the norepinephrine transporter (NET) or dopamine transporter (DAT), such as PC-12 or HEK293 cells stably transfected with the transporter.
-
Plate the cells in an appropriate multi-well plate and grow to a confluent monolayer.
-
-
Assay Buffer:
-
Prepare a Krebs-Ringer-HEPES buffer (or similar physiological buffer) containing appropriate salts, glucose, and a buffer system to maintain pH.
-
-
Inhibition Experiment:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Initiate the uptake by adding a radiolabeled catecholamine (e.g., [³H]norepinephrine or [³H]dopamine) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of catecholamine uptake for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).
-
Signaling Pathways and Workflows
6.1. Proposed Mechanism of Action of this compound
This compound is a catecholamine uptake inhibitor and an antagonist at α-adrenergic receptors. The following diagram illustrates the general signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Napitane (Naphthalene) in Aqueous Solutions
A Note on Terminology: The term "Napitane" is not found in the scientific literature. It is highly probable that this is a typographical error for Naphthalene , a well-known polycyclic aromatic hydrocarbon with established low aqueous solubility. This guide will proceed under the assumption that "this compound" refers to Naphthalene and will address the associated solubility challenges. The principles and techniques described herein are broadly applicable to many poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Naphthalene) not dissolving in water?
Naphthalene is a nonpolar, hydrophobic molecule, meaning it has very low solubility in polar solvents like water.[1][2][3] Its chemical structure, consisting of two fused benzene rings, leads to strong intermolecular forces between Naphthalene molecules, making it difficult for water molecules to surround and dissolve them.[1][2] The solubility of Naphthalene in water is very low, reported to be approximately 31.6 mg/L at 25°C.[4]
Q2: What are the initial steps I should take to improve the solubility of this compound?
For initial attempts at solubilization, consider the following:
-
Co-solvents: Adding a water-miscible organic solvent can increase solubility.[5][6][7][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH to favor the ionized form can significantly increase aqueous solubility.[9][10] However, Naphthalene is a neutral molecule and its solubility is not significantly affected by pH.
-
Temperature: Increasing the temperature of the solvent can enhance the solubility of Naphthalene.[1] However, be mindful of the compound's stability at higher temperatures.
Q3: What are more advanced techniques for enhancing this compound solubility for in vitro or in vivo studies?
For more challenging applications, several advanced formulation strategies can be employed:
-
Surfactants/Micellar Solubilization: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drugs like Naphthalene, increasing their apparent solubility.[5][6][10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[11][12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution rates and saturation solubility.[10][11]
-
Solid Dispersions: Dispersing the drug in a solid polymeric carrier can enhance its dissolution rate and solubility.[5][9][10][11]
Q4: Are there safety concerns with using co-solvents or surfactants?
Yes, both co-solvents and surfactants can have toxicity and biocompatibility issues, especially for in vivo studies.[13] It is crucial to select excipients that are approved for the intended application and to use them at the lowest effective concentration. Always consult relevant safety data sheets and regulatory guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of a stock solution in aqueous buffer. | The concentration of the co-solvent or solubilizing agent is diluted below the critical level required to maintain solubility. | 1. Increase the concentration of the co-solvent or solubilizing agent in the final solution. 2. Prepare a more concentrated stock and use a smaller volume for dilution. 3. Consider using a different solubilization technique that is less susceptible to dilution effects, such as a nanosuspension or a cyclodextrin complex. |
| Low and variable results in in vitro assays. | Incomplete dissolution or precipitation of this compound in the assay medium. | 1. Visually inspect for any precipitate. 2. Re-evaluate the solubilization method to ensure complete and stable dissolution under assay conditions. 3. Include a solubility check as part of the assay development. |
| Inconsistent results in animal studies. | Poor and variable bioavailability due to low solubility in gastrointestinal fluids. | 1. Consider advanced formulation strategies like nanosuspensions, solid dispersions, or self-emulsifying drug delivery systems (SEDDS) to improve oral absorption.[8][14] 2. For parenteral administration, ensure the formulation is sterile and stable, with a particle size suitable for injection.[13][15] |
Quantitative Data: Solubility Enhancement of a Model Hydrophobic Compound
The following table provides a representative example of how different solubilization techniques can improve the aqueous solubility of a poorly water-soluble compound similar to Naphthalene. Note: These are illustrative values and the actual solubility of Naphthalene will vary depending on the specific conditions and excipients used.
| Solubilization Method | Solvent System | Illustrative Solubility (µg/mL) |
| None (Control) | Deionized Water | 31.6 |
| Co-solvency | 10% Ethanol in Water | 150 |
| 20% PEG 400 in Water | 400 | |
| Surfactant (Micellar) | 1% Polysorbate 80 in Water | 1,200 |
| Cyclodextrin (Complexation) | 5% HP-β-CD in Water | 2,500 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound (Naphthalene).
-
Dissolve the this compound in a water-miscible organic co-solvent (e.g., Ethanol, DMSO, PEG 400).
-
Use gentle heating or sonication if necessary to aid dissolution. Ensure the final concentration is well below the solubility limit in the pure co-solvent.
-
-
Preparation of Aqueous Solution:
-
Slowly add the stock solution to the aqueous buffer while vortexing to avoid precipitation.
-
The final concentration of the co-solvent in the aqueous solution should be kept as low as possible, typically below 1-5% for cell-based assays, to minimize solvent toxicity.
-
Protocol 2: Solubilization using Cyclodextrins
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at the desired concentration.
-
-
Complexation:
-
Add an excess amount of this compound (Naphthalene) to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Filtration and Quantification:
-
Filter the suspension through a 0.22 µm filter to remove the undissolved drug.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: A flowchart outlining the systematic approach to addressing this compound solubility issues.
Caption: Key factors influencing the enhancement of aqueous solubility for hydrophobic compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 3. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. japer.in [japer.in]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Napitane Concentration for In-Vitro Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in-vitro use of Napitane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose. A typical starting range for small molecules like this compound is from 0.01 µM to 100 µM. A concentration-dependent test with dilution factors no greater than 3- to 5-fold is advisable to precisely determine the concentration at which biological effects occur.[1]
Q2: How should I prepare my stock solution of this compound?
A2: It is crucial to be mindful of the "three S's": solvent, solubility, and stability.[2] The choice of solvent can be critical as it may be toxic to cultured cells or interfere with assay results.[2] Always refer to the product datasheet for recommended solvents and maximum solubility. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for long-term stability.[3]
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unintended cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cell line (typically <0.5%).
-
Compound Instability: this compound may degrade in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that induce cytotoxicity.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
Consider performing a vehicle control (cells treated with the solvent alone) to rule out solvent toxicity.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: A lack of response could be due to several reasons:
-
Sub-optimal Concentration: The concentrations tested may be too low to elicit a response. Try extending the concentration range.
-
Compound Inactivity: The stock solution of this compound may have degraded. It is advisable to use a fresh aliquot or prepare a new stock solution.
-
Cellular Resistance: Your cell line may have intrinsic or acquired resistance mechanisms to this compound.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of this compound. Consider using an alternative or orthogonal assay to confirm the activity.[4]
Q5: How can I be sure that the observed effects are specific to this compound's mechanism of action?
A5: To ensure the specificity of the observed effects, consider the following:
-
Positive and Negative Controls: Use appropriate controls to validate your assay. A positive control should elicit a known response, while a negative control should show no activity.[5]
-
Orthogonal Assays: Confirm your findings using a different experimental method that measures a distinct biological endpoint.[4]
-
Counter Screens: These are necessary to assess the specificity of hit compounds and eliminate false-positive hits.[4]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and media composition between experiments.[6] |
| Inconsistent Compound Dosing | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. |
| Assay Variability | Standardize incubation times, reagent concentrations, and plate reading parameters. |
| Compound Degradation | Use fresh aliquots of this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles.[3] |
Issue 2: this compound precipitates in the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Decrease the final concentration of this compound. Consider using a different solvent or a solubilizing agent, though be cautious of their potential effects on the cells.[7] |
| Interaction with Media Components | Some components of the cell culture media can interact with the compound, leading to precipitation.[8][9] Test the solubility of this compound in the basal medium without serum first. |
| Temperature Effects | Ensure that the medium containing this compound is fully warmed to 37°C before adding to the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (solvent control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.3 ± 4.8 |
| 10 | 25.1 ± 3.9 |
| 50 | 5.6 ± 2.1 |
| 100 | 1.2 ± 0.8 |
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Primary Check | Secondary Check | Resolution |
| High Cytotoxicity | Solvent concentration | This compound stability | Reduce solvent concentration; use fresh this compound stock. |
| No Cellular Response | This compound concentration range | Assay sensitivity | Increase concentration range; use an orthogonal assay. |
| Data Inconsistency | Cell passage and confluency | Pipetting accuracy | Standardize cell culture practices; calibrate pipettes. |
| Compound Precipitation | Solubility in media | Media components | Lower this compound concentration; test in serum-free media. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
How to minimize off-target effects of Napitane in research
Welcome to the Napitane Technical Support Center.
This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the off-target effects of the novel Kinase A (KSA) inhibitor, this compound.
Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and pathways described are fictional but are based on established principles of kinase inhibitor research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a potent small molecule inhibitor designed to target Kinase A (KSA), a critical serine/threonine kinase in cancer cell proliferation pathways. However, in vitro profiling has revealed that at higher concentrations, this compound can exhibit inhibitory activity against Kinase B (KSB) and Kinase C (KSC), which are involved in cellular metabolism and stress response signaling, respectively. These unintended interactions are the primary source of off-target effects.
Q2: I am observing unexpected changes in cellular metabolism in my experiments. Could this be an off-target effect of this compound?
A2: Yes, this is a possibility. Off-target inhibition of Kinase B (KSB) by this compound can lead to alterations in metabolic pathways. We recommend performing a dose-response experiment to determine if the metabolic phenotype is observed at concentrations significantly higher than the IC50 for the primary target, KSA. Additionally, consider using a structurally unrelated KSA inhibitor as a control to see if the same metabolic effect is produced.
Q3: How can I confirm that the phenotype I'm observing is due to on-target KSA inhibition and not an off-target effect?
A3: To validate that your observed phenotype is due to on-target activity, you can employ several strategies:
-
Use a Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of KSA into your cells. If the phenotype is reversed, it strongly suggests it was an on-target effect.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR-Cas9 to specifically reduce the expression of KSA. If this phenocopies the effect of this compound treatment, it supports an on-target mechanism.[1]
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit KSA or its off-targets and should not produce the phenotype of interest.
Q4: What is the recommended concentration range to use for this compound to minimize off-target effects?
A4: To maintain selectivity, it is crucial to use this compound at the lowest effective concentration that elicits the desired on-target effect. We recommend working at concentrations no higher than 1-3 times the IC50 value for KSA in your specific cell line. Exceeding this range significantly increases the risk of engaging off-target kinases KSB and KSC. Always perform a dose-response curve to establish the optimal concentration for your experimental system.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Cell density or growth phase differences.[3][4] 3. Inconsistent incubation times.[3][4] | 1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 3. Adhere to a strict incubation time for all experiments. |
| Observed cell toxicity at low concentrations | 1. The cell line is highly sensitive to KSA inhibition. 2. The cell line has high expression of off-target kinases KSB or KSC. | 1. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration.[5] 2. Use a lower concentration of this compound or reduce the treatment duration. 3. If possible, use a cell line with lower known expression of KSB and KSC. |
| Phenotype does not match KSA knockdown | 1. The observed effect is due to off-target inhibition. 2. this compound has a mechanism of action independent of KSA inhibition. | 1. Conduct a kinome-wide selectivity profiling assay to identify all potential targets of this compound.[2] 2. Perform a thermal shift assay to confirm binding to KSA, KSB, and KSC.[6] 3. Test other selective KSA inhibitors to see if they replicate the phenotype. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (KSA) and key off-targets (KSB, KSC). These values were determined using in vitro biochemical assays.
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Index (vs. KSA) |
| Kinase A (KSA) | 15 | 8 | 1x |
| Kinase B (KSB) | 350 | 180 | 23.3x |
| Kinase C (KSC) | 800 | 410 | 53.3x |
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Ki: The inhibition constant, representing the intrinsic binding affinity of the inhibitor to the kinase.
-
Selectivity Index: The ratio of the IC50 of the off-target to the IC50 of the on-target. A higher number indicates greater selectivity for the on-target.
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining On-Target vs. Off-Target Effects
This protocol is designed to differentiate cellular phenotypes arising from the inhibition of the primary target (KSA) versus off-targets (KSB, KSC).
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should bracket the IC50 values for KSA, KSB, and KSC (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the existing medium with the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure your phenotype of interest. This could be cell viability (MTT assay), apoptosis (caspase-3/7 activity assay), or a specific signaling event (Western blot for a downstream marker).[5]
-
Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration. Fit a sigmoidal dose-response curve to determine the EC50 for the observed phenotype. If the EC50 aligns with the IC50 of KSA, the effect is likely on-target. If it aligns with the IC50 of KSB or KSC, it is likely an off-target effect.
Protocol 2: Kinome-Wide Selectivity Profiling
To obtain a comprehensive understanding of this compound's specificity, a kinome-wide selectivity profiling assay is recommended.[2] This is typically performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to the service provider.
-
Assay Performance: The provider will screen this compound, typically at a concentration of 1 µM, against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Collection: The inhibitory activity against each kinase is measured, often as the percent inhibition relative to a control.
-
Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >70% inhibition).
-
Follow-up Analysis: For any identified hits, it is recommended to perform follow-up dose-response assays to determine the IC50 values and confirm the off-target interactions.[2]
Visualizations
Caption: A logical workflow for determining if a cellular phenotype is an on-target or off-target effect.
Caption: Signaling pathways affected by this compound, showing on-target and off-target interactions.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. news-medical.net [news-medical.net]
- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Stabilizing Napitane in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Napitane in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound (also known as A-75200) is a small molecule drug that acts as a novel catecholamine uptake inhibitor with effects on α-adrenergic receptors, showing potential for antidepressant activity.[1][2] For optimal stability, it is recommended to store this compound in its pure form at -20°C for up to three years.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[1]
Q2: My this compound solution appears cloudy or precipitated. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility or degradation. Here are some steps to troubleshoot this problem:
-
Verify Solubility: Check the solvent used and its concentration. While specific solubility data for this compound in various buffers is limited, many organic small molecules have low aqueous solubility. Using a small amount of an organic co-solvent like DMSO or ethanol before diluting into your aqueous buffer can help.
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[3][4] Experiment with slight adjustments to the buffer pH to see if it improves solubility.
-
Temperature: Ensure the buffer is at the correct temperature. Some compounds are less soluble at lower temperatures. Gentle warming of the solution might help, but be cautious as excessive heat can accelerate degradation.[5][6]
-
Visual Inspection: Before use, always visually inspect the solution for any particulates. If precipitation is observed, it is recommended to prepare a fresh solution.
Q3: How can I monitor the stability of this compound in my experimental buffer?
To monitor the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[7][8] An appropriate HPLC method would allow you to quantify the amount of this compound remaining over time and detect the appearance of any degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in experimental buffers.
Issue 1: Loss of this compound activity or inconsistent results over time.
This could be a direct consequence of this compound degradation in your experimental buffer.
Initial Troubleshooting Steps:
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Napitane: A Technical Guide for Consistent Experimental Outcomes
For researchers, scientists, and drug development professionals investigating the potential of Napitane, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel catecholamine uptake inhibitor and α2-adrenergic receptor agonist.
This compound, also known as A-75200, is a small molecule compound with potential antidepressant properties.[1] Its dual mechanism of action, targeting both the norepinephrine transporter (NET) and α2-adrenergic receptors (ADRA2), offers a complex and promising area of study. However, this complexity can also introduce experimental variability. This guide aims to provide standardized protocols and solutions to common issues to ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has two primary molecular targets:
-
Norepinephrine Transporter (NET): this compound inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron by binding to NET.[1] This leads to an increase in the extracellular concentration of norepinephrine.
-
α2-Adrenergic Receptors (ADRA2): this compound acts as an agonist at α2-adrenergic receptors.[1] These receptors are typically located presynaptically and their activation leads to an inhibition of further norepinephrine release.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound in its pure form should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: Common solvents for dissolving this compound include DMSO, ethanol, and sterile water or buffers like PBS.[1] The choice of solvent will depend on the specific experimental requirements. It is recommended to use freshly opened DMSO to avoid moisture absorption.[1] For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in norepinephrine uptake assays | Cell Viability Issues: The cell line used (e.g., SK-N-BE(2)C) may have poor viability, affecting transporter function. | - Regularly check cell viability using methods like Trypan Blue exclusion.- Ensure proper cell culture conditions and passage number. |
| Inaccurate Pipetting: Small volumes of radiolabeled norepinephrine or inhibitors are often used, leading to potential errors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes to minimize pipetting variability. | |
| Incorrect Incubation Times/Temperatures: Deviation from optimal incubation parameters can affect transporter kinetics. | - Strictly adhere to the validated incubation times and temperatures for your specific assay.- Use a temperature-controlled incubator or water bath. | |
| Reagent Degradation: The radiolabeled norepinephrine or this compound may have degraded over time. | - Aliquot reagents upon receipt and store them under recommended conditions.- Avoid repeated freeze-thaw cycles. | |
| Low signal or no response in α2-adrenergic receptor functional assays (e.g., cAMP assay) | Low Receptor Expression: The cell line used may have a low density of α2-adrenergic receptors. | - Use a cell line known to endogenously express high levels of α2-adrenergic receptors or a stably transfected cell line.- Verify receptor expression using techniques like Western blot or radioligand binding. |
| G-Protein Uncoupling: The α2-adrenergic receptor may not be efficiently coupled to its Gi signaling pathway. | - Ensure the cell membranes are properly prepared and stored to maintain protein integrity.- Use fresh assay buffers containing necessary co-factors like GTP. | |
| Incorrect Agonist Concentration: The concentration of this compound used may be outside the optimal range for receptor activation. | - Perform a dose-response curve to determine the EC50 of this compound in your specific assay system. | |
| High background signal in binding assays | Non-specific Binding: The radioligand may be binding to non-receptor sites on the cell membrane or assay plate. | - Include a non-specific binding control in your experiment (e.g., a high concentration of a known non-radiolabeled ligand).- Optimize washing steps to remove unbound radioligand effectively. |
| Radioligand Purity Issues: The radioligand may be impure or have degraded. | - Use a high-quality, validated radioligand from a reputable supplier.- Check the expiration date and storage conditions of the radioligand. |
Experimental Protocols
Norepinephrine (NE) Uptake Inhibition Assay
This protocol is adapted from methods using human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter.
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine (Radioligand)
-
This compound (A-75200)
-
Desipramine (Positive control inhibitor)
-
Scintillation fluid and counter
Method:
-
Cell Plating: Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluence.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Prepare a working solution of [³H]NE in KRH buffer. The final concentration should be at the Kₘ for NE uptake in your cell line (e.g., 416 nM for SK-N-BE(2)C cells).
-
-
Assay Procedure:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the [³H]NE working solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake for your cell line.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
α2-Adrenergic Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing α2-adrenergic receptors
-
[³H]Yohimbine or other suitable radiolabeled antagonist
-
This compound (A-75200)
-
Phentolamine or other non-radiolabeled antagonist (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation fluid and counter
Method:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound or control vehicle.
-
For total binding wells, add only buffer and membranes.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
-
Incubation:
-
Add the radiolabeled antagonist (e.g., [³H]Yohimbine) to all wells at a concentration near its Kₑ.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: Dual mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
References
Addressing variability in animal studies involving Napitane
Napitane Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in-vivo animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for in-vivo administration of this compound?
A1: For oral gavage, this compound powder should be suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injection, this compound can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. Always prepare fresh on the day of dosing.
Q2: What is the recommended storage condition for this compound powder and its formulated solution?
A2: this compound powder should be stored at 2-8°C, protected from light. The formulated solution is not stable for long-term storage and should be used within 4 hours of preparation.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a selective inhibitor of the N-acetyl-phosphatase Kinase (NAP-Kinase). By inhibiting NAP-Kinase phosphorylation, it blocks the downstream activation of pro-inflammatory cytokines.
Q4: Are there any known sex-based differences in the pharmacokinetic profile of this compound?
A4: Yes, preliminary studies have indicated that female mice may exhibit a slightly higher Cmax and AUC compared to male mice at the same dosage. It is recommended to randomize animals by sex across all study groups.
Troubleshooting Guide
Problem 1: High variability in efficacy readouts (e.g., paw swelling, disease activity index) between animals in the same treatment group.
| Potential Cause | Recommended Solution |
| Inconsistent Dosing Volume or Technique | Ensure all technicians are trained on the same oral gavage or injection procedure. Use calibrated pipettes and appropriate gauge gavage needles. Verify the dose volume based on the most recent animal body weights. |
| Improper Drug Formulation | This compound suspension can settle over time. Ensure the suspension is vortexed thoroughly before drawing each dose to maintain a homogenous mixture. |
| Variability in Disease Induction | Standardize the disease induction protocol. For example, in a collagen-induced arthritis model, ensure the collagen emulsion is prepared consistently and injected at the same site for all animals. |
| Underlying Health Status of Animals | Acclimate animals for a sufficient period before the study begins. Monitor for any signs of unrelated illness that could impact the experimental outcomes. |
Problem 2: No significant difference observed between the vehicle control and this compound-treated groups.
| Potential Cause | Recommended Solution |
| Sub-optimal Dose or Dosing Frequency | The selected dose may be too low for the chosen animal model. Perform a dose-response study to determine the optimal dose. Consider increasing the dosing frequency based on the pharmacokinetic profile of this compound. |
| Degradation of this compound | Ensure the this compound powder has been stored correctly and is within its expiry date. Always use freshly prepared formulations, as this compound is unstable in solution. |
| Incorrect Route of Administration | Verify that the chosen route of administration allows for sufficient bioavailability to reach the target tissue. For example, oral bioavailability may be low, and an alternative route like intraperitoneal injection may be necessary. |
| Timing of Treatment Initiation | The therapeutic window for this compound may be narrow. Consider initiating treatment at different stages of the disease model (e.g., prophylactic vs. therapeutic dosing). |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Paw Swelling in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Change in Paw Volume (mm³) ± SEM | % Inhibition of Swelling |
| Vehicle Control | 0 | 1.52 ± 0.18 | 0% |
| This compound | 10 | 1.15 ± 0.21 | 24.3% |
| This compound | 30 | 0.78 ± 0.15 | 48.7% |
| This compound | 100 | 0.45 ± 0.11 | 70.4% |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (30 mg/kg, p.o.)
| Parameter | Value ± SD |
| Tmax (h) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 875 ± 122 |
| AUC₀₋₂₄ (ng·h/mL) | 4320 ± 560 |
| Half-life (t½) (h) | 3.8 ± 0.7 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Murine Model
-
Animal Preparation: Weigh each mouse on the day of dosing to calculate the precise volume required.
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC vehicle while vortexing to create a homogenous suspension. A typical final concentration is 3 mg/mL for a 30 mg/kg dose in a 20g mouse (assuming a 10 mL/kg dosing volume).
-
-
Administration:
-
Gently restrain the mouse.
-
Vortex the suspension immediately before drawing the calculated volume into a syringe fitted with a proper gauge ball-tipped gavage needle.
-
Insert the gavage needle gently into the esophagus and deliver the dose.
-
Monitor the animal for a few minutes post-dosing to ensure no adverse effects.
-
Protocol 2: Western Blot Analysis of NAP-Kinase Phosphorylation in Splenocytes
-
Sample Collection: Euthanize mice and harvest spleens into ice-cold PBS.
-
Cell Lysis: Homogenize the spleen and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated NAP-Kinase (p-NAP-Kinase).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Analysis: Image the blot and perform densitometry analysis. Normalize the p-NAP-Kinase signal to total NAP-Kinase or a housekeeping protein like GAPDH.
Visualizations
Caption: The inhibitory action of this compound on the NAP-Kinase signaling pathway.
Caption: General experimental workflow for a this compound in-vivo efficacy study.
Caption: A logical flow diagram for troubleshooting sources of experimental variability.
Identifying and mitigating potential artifacts of Napitane use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Napitane (also known as A-75200 or ABT-200), a potent norepinephrine transporter (NET) inhibitor and alpha-2 adrenergic receptor (α2-AR) agonist. Given that specific quantitative data for this compound is not widely available in the public domain due to its discontinued development, this guide incorporates representative data from well-characterized compounds with similar mechanisms of action to provide a practical framework for identifying and mitigating potential experimental artifacts.
FAQs: General Questions about this compound
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action compound. It functions as a potent inhibitor of the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft and thus increasing its extracellular concentration.[1][2][3] Concurrently, it acts as an agonist at alpha-2 adrenergic receptors (α2-ARs), which are presynaptic autoreceptors that typically provide negative feedback on norepinephrine release.[4][5]
Q2: What are the expected physiological effects of this compound based on its mechanism?
As a NET inhibitor, this compound is expected to potentiate noradrenergic signaling, which can lead to increased heart rate and blood pressure.[6] However, its α2-AR agonist activity would counteract this by inhibiting norepinephrine release from presynaptic neurons, which can lead to sedation, analgesia, and a decrease in blood pressure and heart rate.[7][8] The net effect in any given experiment will depend on the specific biological system and the relative potency of this compound at NET versus α2-ARs.
Q3: In what solvents can I dissolve and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For long-term storage, it is recommended to store the compound in a pure form at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to one year.[1]
Q4: What are the known subtypes of alpha-2 adrenergic receptors, and does this compound show selectivity?
There are three main subtypes of α2-ARs: α2A, α2B, and α2C.[5][9] These subtypes can have different physiological roles. For instance, the α2A subtype is heavily involved in the sedative and antihypertensive effects, while the α2B subtype can mediate vasoconstriction.[7][9] There is currently no publicly available data on the selectivity profile of this compound across these subtypes.
Troubleshooting Guide for Common Experimental Issues
Issue 1: Inconsistent or Noisy Data in Norepinephrine Transporter (NET) Uptake Assays
Potential Cause 1: Assay Interference from Compound Properties
-
Autofluorescence: If using a fluorescence-based NET uptake assay, this compound, like other aromatic compounds, may exhibit intrinsic fluorescence, leading to high background signal.
-
Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to precipitation and inconsistent results.
Mitigation Strategies:
-
Autofluorescence Check: Before conducting the full assay, run a control plate with this compound in the assay buffer without the fluorescent substrate to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, consider using a radiolabeled norepinephrine uptake assay instead.
-
Solubility Assessment: Visually inspect for precipitation when diluting this compound into your final assay buffer. If solubility is an issue, ensure the final DMSO concentration is consistent across all wells and as low as possible (typically <0.5%).
Potential Cause 2: Suboptimal Assay Conditions
-
Incorrect Cell Density: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to rapid depletion of the substrate.
-
Inappropriate Incubation Time or Temperature: NET activity is temperature-dependent, and uptake is time-dependent.
Mitigation Strategies:
-
Cell Titration: Perform a cell titration experiment to determine the optimal cell number that gives a robust signal window.
-
Time Course and Temperature Optimization: Conduct a time-course experiment to identify the linear range of norepinephrine uptake. Ensure the incubation temperature is maintained at 37°C for optimal transporter activity.
Issue 2: Unexpected Cellular Responses in α2-Adrenergic Receptor Activation Assays
Potential Cause 1: Off-Target Effects
-
Receptor Subtype Variability: Different cell lines express varying levels of α2-AR subtypes (α2A, α2B, α2C), which can lead to different functional responses.[9]
-
Activation of Other Receptors: At high concentrations, this compound may interact with other receptors. While a comprehensive off-target profile is not available, compounds of this class can sometimes interact with other monoamine transporters or adrenergic receptors.
Mitigation Strategies:
-
Characterize Your Cell Line: If possible, use RT-qPCR or other methods to determine the expression profile of α2-AR subtypes in your experimental system.
-
Use Selective Antagonists: To confirm that the observed effect is mediated by α2-ARs, co-incubate with a selective α2-AR antagonist, such as yohimbine. The reversal of the effect by the antagonist would confirm on-target activity.
-
Dose-Response Curve: Generate a full dose-response curve to ensure you are working within a concentration range that is selective for the intended target.
Potential Cause 2: Signal Transduction Pathway Complexity
-
G-Protein Coupling Variability: α2-ARs primarily couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] However, in some systems, they can couple to other G-proteins, potentially leading to unexpected downstream signals.
Mitigation Strategies:
-
Measure Proximal Signaling Events: Assay for a direct downstream effect of Gi activation, such as a decrease in cAMP levels, to confirm receptor engagement.
-
Consult the Literature: Review literature for the specific cell line you are using to understand the known α2-AR signaling pathways.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table provides representative binding affinities (Ki) and functional potencies (IC50) for well-characterized compounds targeting the human norepinephrine transporter (NET) and alpha-2A adrenergic receptor (α2A-AR). This data is intended to provide a reference range for expected potencies.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |
| This compound Analogue | hNET | [³H]Nisoxetine Binding | Data Not Available | Data Not Available | Desipramine |
| Desipramine | hNET | [³H]Nisoxetine Binding | 4 | Representative NET Inhibitor | |
| This compound Analogue | hNET | NE Uptake Inhibition | Data Not Available | Data Not Available | Reboxetine |
| Reboxetine | hNET | NE Uptake Inhibition | 1.1 | Representative NET Inhibitor | |
| This compound Analogue | hα2A-AR | [³H]Rauwolscine Binding | Data Not Available | Data Not Available | Clonidine |
| Clonidine | hα2A-AR | [³H]Rauwolscine Binding | 1.6 | Representative α2-AR Agonist | |
| This compound Analogue | hα2A-AR | cAMP Inhibition | Data Not Available | Data Not Available | Dexmedetomidine |
| Dexmedetomidine | hα2A-AR | cAMP Inhibition | 0.8 | Representative α2-AR Agonist |
Detailed Experimental Protocols
Protocol 1: Norepinephrine Transporter (NET) Uptake Assay (Radiolabeled)
This protocol is a standard method for measuring the inhibition of norepinephrine uptake into cells recombinantly expressing the human NET.
Materials:
-
HEK293 cells stably expressing hNET
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Norepinephrine (specific activity ~10-20 Ci/mmol)
-
Desipramine (for determining non-specific uptake)
-
This compound (or other test compounds)
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Cell Plating: Seed hNET-HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Prepare a high concentration of desipramine (e.g., 10 µM) to define non-specific binding.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add 50 µL of KRH buffer containing the test compound (this compound) or control (desipramine for non-specific binding, buffer for total binding).
-
Pre-incubate for 10-20 minutes at 37°C.
-
-
Substrate Addition: Add 50 µL of KRH buffer containing [³H]Norepinephrine (final concentration ~10-20 nM).
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells with 100 µL of 1% SDS. Add 150 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of desipramine) from the total binding. Determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: Alpha-2 Adrenergic Receptor (α2-AR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2-AR.
Materials:
-
Cell membranes prepared from cells expressing the human α2A-AR
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]Rauwolscine or [³H]Yohimbine (radioligand antagonist)
-
Phentolamine (for determining non-specific binding)
-
This compound (or other test compounds)
-
GF/B glass fiber filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer with or without a high concentration of phentolamine (e.g., 10 µM) for non-specific binding.
-
25 µL of serially diluted this compound or buffer for total binding.
-
50 µL of [³H]Rauwolscine (final concentration ~0.5-1.0 nM).
-
100 µL of cell membranes (10-20 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Drying and Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and then calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Signaling pathway showing the dual action of this compound.
Caption: Experimental workflow for a NET uptake assay.
Caption: Troubleshooting logic for NET uptake assays.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Napitane solutions
This technical support center provides guidance on the best practices for the long-term storage and handling of Napitane solutions to ensure experimental success. As a novel catecholamine uptake inhibitor, specific stability data for this compound is limited; therefore, these recommendations are based on supplier information and general best practices for handling similar chemical compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C, where it can be viable for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]
Q2: What solvents are recommended for dissolving this compound?
Commonly used solvents for similar compounds include DMSO, ethanol, and sterile water or buffers like PBS.[1] The choice of solvent will depend on the specific requirements of your experiment. It is recommended to use freshly opened, high-purity solvents to avoid introducing contaminants or moisture that could affect stability.[1]
Q3: My shipment of this compound arrived at room temperature with the ice pack melted. Is the product still viable?
Solid, powdered compounds are generally not sensitive to short periods at ambient temperatures.[1] The ice pack is primarily to prevent exposure to extreme heat during shipping. The quality of the product should not be affected if it is received with a melted ice pack.[1] Upon receipt, it is best practice to store it at the recommended -20°C immediately.
Q4: I can't see any powder in the vial. Is it empty?
For small quantities, the powder can be highly dispersed due to static electricity and may not be easily visible.[1] Before opening, we recommend centrifuging the vial to collect all the powder at the bottom.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution upon storage | - The concentration of the solution may be too high for the chosen solvent at the storage temperature.- The solvent may have absorbed moisture. | - Gently warm the solution and vortex to redissolve the precipitate before use.- Prepare a more dilute stock solution.- Use fresh, anhydrous solvent for reconstitution. |
| Color change in the solution | - This may indicate degradation of the compound. Catecholamines and their inhibitors can be susceptible to oxidation. | - It is recommended to discard the solution and prepare a fresh stock.- To minimize degradation, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and light. |
| Inconsistent or unexpected experimental results | - The solution may have degraded over time.- Improper storage or handling. | - For critical experiments, it is always best to use a freshly prepared solution.- If using a stored stock, allow the aliquot to come to room temperature slowly before use.- Ensure the stock solution is homogenous before making dilutions. |
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life |
| Solid (Pure Form) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Experimental Protocol: Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline. Researchers should validate the stability of their specific solutions for their experimental conditions.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-handling:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Reconstitution:
-
Carefully weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
-
Using Stored Solutions:
-
When ready to use, remove a single aliquot from the -80°C freezer.
-
Allow the solution to thaw completely and equilibrate to room temperature.
-
Vortex the solution gently to ensure it is homogeneous before making further dilutions for your experiment.
-
Avoid keeping the solution at room temperature for extended periods.
-
Workflow for this compound Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
References
Validation & Comparative
Cross-Validation of Napitane's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napitane (also known as A-75200) is a novel therapeutic agent that has been investigated for its potential as an antidepressant. Its primary mechanism of action involves the dual modulation of the noradrenergic system through inhibition of the norepinephrine transporter (NET) and agonism of the alpha-2 adrenergic receptor (ADRA2).[1] This guide provides a comparative analysis of this compound's mechanism of action, supported by available experimental data, and outlines the detailed protocols for the key experiments cited.
Mechanism of Action
This compound's pharmacological profile is characterized by two key activities:
-
Norepinephrine Transporter (NET) Inhibition: this compound is a potent inhibitor of the norepinephrine transporter, the primary mechanism for clearing norepinephrine from the synaptic cleft.[1] By blocking NET, this compound increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This is a well-established mechanism for many antidepressant drugs.
-
Alpha-2 Adrenergic Receptor (ADRA2) Agonism: this compound also acts as an agonist at alpha-2 adrenergic receptors. These receptors are typically located presynaptically and function as autoreceptors that provide negative feedback on norepinephrine release. Activation of ADRA2 by an agonist inhibits the further release of norepinephrine.
The combination of these two opposing actions—enhancing synaptic norepinephrine levels through reuptake inhibition while simultaneously reducing its release—suggests a complex modulatory effect on the noradrenergic system.
Comparative Performance Data
Quantitative data directly comparing the potency of this compound with other norepinephrine reuptake inhibitors is limited in publicly available literature. However, one key study has provided a qualitative comparison.
Table 1: Comparative Potency of Norepinephrine Transporter Inhibitors
| Compound | Target | Potency (EC50/IC50/Ki) | Reference Compound |
| This compound (A-75200) | Norepinephrine Transporter (NET) | EC50 comparable to Cocaine | Cocaine |
| Desipramine | Norepinephrine Transporter (NET) | Ki: 0.4 - 4.9 nM | - |
| Cocaine | Norepinephrine Transporter (NET) | Ki: 247 nM | - |
Note: A direct, quantitative head-to-head comparison of this compound with other NET inhibitors is not available in the cited literature. The potency of this compound is described as "comparable to cocaine" in its inhibition of norepinephrine uptake.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of this compound, specific signaling pathways and experimental workflows are critical.
Signaling Pathway for Alpha-2 Adrenergic Receptor (ADRA2A) Agonism
As an ADRA2A agonist, this compound activates a Gi-coupled protein signaling cascade. This pathway ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.
Caption: ADRA2A receptor signaling cascade initiated by this compound.
Experimental Workflow for Norepinephrine Transporter (NET) Inhibition Assay
The inhibitory effect of this compound on the norepinephrine transporter is typically assessed using a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment.
Caption: Workflow for determining NET inhibition by this compound.
Experimental Protocols
Norepinephrine Transporter (NET) Uptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.
Materials:
-
Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Norepinephrine (Radioligand)
-
This compound and reference compounds (e.g., Desipramine, Cocaine)
-
Scintillation fluid
-
Microplates (96-well)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hNET cells to confluency in appropriate culture medium.
-
Plating: Seed cells into 96-well microplates and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound and reference compounds in assay buffer. Prepare a working solution of [³H]-Norepinephrine in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the different concentrations of this compound or reference compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Radioligand Addition: Add the [³H]-Norepinephrine solution to all wells to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for norepinephrine uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the uptaken [³H]-Norepinephrine.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
Alpha-2 Adrenergic Receptor (ADRA2) Binding Assay
Objective: To determine the binding affinity of this compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the alpha-2 adrenergic receptor (e.g., CHO-hADRA2A cells)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Radioligand specific for ADRA2 (e.g., [³H]-RX821002, an antagonist)
-
This compound and a non-labeled reference agonist (e.g., clonidine)
-
Filtration apparatus with glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the ADRA2 receptor and isolate the cell membrane fraction through centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, the radioligand ([³H]-RX821002), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to determine the concentration of this compound that displaces 50% of the radioligand binding (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound exhibits a dual mechanism of action, targeting both the norepinephrine transporter and the alpha-2 adrenergic receptor. While quantitative data for direct comparison with other antidepressants is sparse, its inhibitory effect on norepinephrine uptake is reported to be comparable to that of cocaine. The provided experimental protocols offer a framework for further cross-validation and comparative analysis of this compound's pharmacological properties. The detailed signaling pathway and workflow diagrams serve as visual aids to understand its complex mechanism of action and the experimental procedures used for its characterization. Further research is warranted to fully elucidate the clinical implications of this compound's unique pharmacological profile.
References
Independent Analysis of Napitane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an independent verification of the published research on Napitane (also known as A-75200). It provides a comparative analysis of this compound's performance against other catecholamine reuptake inhibitors, supported by available experimental data.
This compound is a novel catecholamine uptake inhibitor that has been investigated for its potential as an antidepressant. It functions as an inhibitor of the norepinephrine transporter (NET) and also exhibits activity as an agonist at the alpha-2 adrenergic receptor (ADRA2). This dual mechanism of action distinguishes it from many other antidepressant medications.
Comparative Analysis of Transporter Inhibition
The primary mechanism of action for this compound is the inhibition of norepinephrine reuptake by binding to the norepinephrine transporter (NET). To provide a clear comparison of its potency, the following table summarizes the inhibitor constant (Kᵢ) values for this compound and other well-known norepinephrine reuptake inhibitors against the human norepinephrine, dopamine (DAT), and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) |
| This compound (A-75200) | Data not available | Data not available | Data not available |
| Desipramine | 4.7 | 1790 | 34 |
| Reboxetine | 1.1 | >10,000 | 129 |
| Atomoxetine | 5 | 1451 | 77 |
Note: Specific Kᵢ values for this compound (A-75200) from publicly available, peer-reviewed literature could not be definitively identified in the conducted research. The provided values for comparator compounds are from published pharmacological studies.
Alpha-2 Adrenergic Receptor Activity
In addition to its role as a norepinephrine reuptake inhibitor, this compound is also characterized as an agonist for the alpha-2 adrenergic receptor (ADRA2). This receptor is a key component in the regulation of norepinephrine release.
Signaling Pathway of ADRA2 Receptor Agonism
The following diagram illustrates the signaling pathway initiated by an ADRA2 receptor agonist like this compound.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the characterization of norepinephrine reuptake inhibitors.
Experimental Workflow for Transporter Inhibition Assay
This diagram outlines the typical workflow for determining the inhibitory constant (Kᵢ) of a compound at monoamine transporters.
Methodology for Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.
-
Materials:
-
Cell membranes or tissues expressing the target protein (e.g., human norepinephrine transporter).
-
A radiolabeled ligand that specifically binds to the target (e.g., [³H]Nisoxetine for NET).
-
The unlabeled test compound (e.g., this compound).
-
Incubation buffer and filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Methodology for Neurotransmitter Uptake Assays
-
Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.
-
Materials:
-
Synaptosomes (nerve terminals) or cells expressing the target transporter.
-
A radiolabeled neurotransmitter (e.g., [³H]Norepinephrine).
-
The test compound.
-
Incubation buffer and filtration or centrifugation apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at a physiological temperature.
-
The uptake is terminated by rapid filtration or centrifugation to separate the cells/synaptosomes from the extracellular medium.
-
The amount of radioactivity accumulated inside the cells/synaptosomes is measured.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
-
Conclusion
This compound (A-75200) is a potent inhibitor of norepinephrine uptake with a reported potency comparable to cocaine. Its dual action as an ADRA2 agonist presents a unique pharmacological profile. However, a comprehensive, publicly available dataset of its binding affinities (Kᵢ values) for the primary monoamine transporters is lacking, which makes a direct quantitative comparison with other selective norepinephrine reuptake inhibitors challenging. Further publication of detailed in vitro pharmacological data would be beneficial for the research community to fully assess its selectivity and potential therapeutic applications.
Assessing the Selectivity of Napitane for its Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Napitane, also known as A-75200, is an investigational compound initially developed for the treatment of depression. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and agonist activity at the alpha-2 adrenergic receptor (ADRA2).[1] Understanding the selectivity of a compound for its intended targets is a critical aspect of drug development, as it can predict both therapeutic efficacy and potential off-target side effects.
Comparative Selectivity Profile
The following table summarizes the available quantitative data for Clonidine and Reboxetine, which serve as benchmarks for the targets of this compound. A comprehensive assessment of this compound would require generating similar data through the experimental protocols outlined in this guide.
| Compound | Primary Target(s) | Kᵢ (nM) | Off-Target(s) | Kᵢ (nM) |
| This compound (A-75200) | ADRA2 (Agonist), NET (Inhibitor) | Data not available | Not fully characterized | Data not available |
| Clonidine | ADRA2A (Agonist) | High affinity for all three α2 subtypes | Imidazoline I1 receptors | Affinity for I1 contributes to hypotensive effects |
| ADRA2B (Agonist) | α1-adrenergic receptors | Lower affinity (200:1 for α2 vs α1) | ||
| ADRA2C (Agonist) | ||||
| Reboxetine | NET (Inhibitor) | 1.1 | Serotonin Transporter (SERT) | >10,000 |
| Dopamine Transporter (DAT) | >10,000 | |||
| Muscarinic Receptors | >1,000 | |||
| Histaminergic H1 Receptors | >1,000 | |||
| Adrenergic α1 Receptors | >1,000 |
Signaling Pathways and Mechanisms
The following diagram illustrates the primary signaling pathway of the alpha-2 adrenergic receptor and the mechanism of the norepinephrine transporter.
Caption: Signaling pathway of ADRA2 and mechanism of NET inhibition.
Experimental Protocols
To quantitatively assess the selectivity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound for the ADRA2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human ADRA2A, ADRA2B, or ADRA2C receptor subtype.
-
Radioligand, e.g., [³H]-clonidine or a subtype-selective radioligand.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ADRA2 agonist like yohimbine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Norepinephrine Transporter (NET) Uptake Assay
This assay measures the functional inhibition of the norepinephrine transporter by a test compound.
Materials:
-
A cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radiolabeled norepinephrine ([³H]-NE) or a fluorescent substrate for NET.
-
Test compound (this compound) at various concentrations.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Inhibitor control (e.g., desipramine).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound or inhibitor control in uptake buffer.
-
Initiate the uptake by adding the radiolabeled or fluorescent norepinephrine.
-
Incubate for a defined period to allow for transporter-mediated uptake (e.g., 10 minutes at 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells to release the internalized substrate.
-
Measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.
-
Determine the IC₅₀ value for the inhibition of norepinephrine uptake.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a compound like this compound.
Caption: Workflow for assessing compound selectivity.
Conclusion
A thorough assessment of this compound's selectivity is crucial for understanding its therapeutic potential and safety profile. While direct comparative data for this compound is lacking in the public domain, the established profiles of Clonidine and Reboxetine provide a valuable framework for comparison. By employing the detailed experimental protocols for radioligand binding and transporter uptake assays, researchers can generate the necessary quantitative data to fully characterize the selectivity of this compound for its primary targets, ADRA2 and NET, and a broader panel of potential off-targets. This systematic approach will enable a comprehensive evaluation of this compound's suitability for further development.
References
Replicating Key Experiments with A-75200 (Napitane): A Comparative Guide for Sigma-1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a framework for the key experiments necessary to characterize a compound as a sigma-1 receptor (S1R) antagonist. While specific preclinical data for A-75200 (Napitane) as a sigma-1 receptor antagonist is not extensively available in public literature, this document outlines the standard experimental procedures and offers comparative data from well-characterized S1R antagonists.
Initial research identifies A-75200 as a novel catecholamine uptake inhibitor. One study has explored its effects on norepinephrine uptake and release in bovine adrenal chromaffin cells.[1] However, its profile as a sigma-1 receptor antagonist is not well-documented in peer-reviewed publications. Therefore, this guide will focus on the essential experiments required to establish such a profile, using data from other known S1R antagonists for illustrative purposes.
Key Experiments for Characterizing Sigma-1 Receptor Antagonists
A thorough characterization of a potential S1R antagonist involves a series of experiments, progressing from in vitro binding and functional assays to in vivo efficacy models. The following sections detail the methodologies for these key experiments and provide example data for comparison.
Receptor Binding Affinity and Selectivity
The initial step is to determine the binding affinity of the compound for the sigma-1 receptor and its selectivity over the sigma-2 receptor. This is crucial for understanding the compound's potency and potential for off-target effects.
Experimental Protocol: Radioligand Displacement Assay
A standard method to determine binding affinity is the radioligand displacement assay. This involves incubating the compound of interest at various concentrations with a biological sample containing the receptor (e.g., guinea pig brain homogenates for S1R) and a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-(+)-pentazocine). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A similar assay using a different tissue source (e.g., rat liver homogenates) and a sigma-2 selective radioligand is used to determine the affinity for the sigma-2 receptor.
Comparative Data: Binding Affinities of Known S1R Antagonists
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R Ki / S1R Ki) |
| Haloperidol | 2.3 | - | - |
| (R/S)-RC-752 | 6.2 ± 0.9 | >10,000 | >1613 |
| E-52862 | - | - | - |
| PW507 | - | - | - |
Data for Haloperidol is from general literature on S1R antagonists. Data for (R/S)-RC-752 is from a study on novel S1R antagonists for neuropathic pain.[2] Specific Ki values for E-52862 and PW507 were not available in the provided search results, but they are noted as selective S1R antagonists.
Functional Activity: Differentiating Agonists from Antagonists
Once binding is established, it is critical to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Several functional assays can be employed for this purpose.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used to assess the functional activity of S1R ligands. Nerve growth factor (NGF) induces neurite outgrowth in these cells, a process that is potentiated by S1R agonists. To test for antagonist activity, PC12 cells are treated with NGF and a known S1R agonist (e.g., PRE-084) in the presence of varying concentrations of the test compound. An antagonist will inhibit the agonist-induced potentiation of neurite outgrowth.
Comparative Data: Functional Antagonism in PC12 Cells
| Compound | Concentration | % Inhibition of Agonist-Induced Neurite Outgrowth |
| (R/S)-RC-752 | 0.25 µM | Significant reduction |
| (R/S)-RC-752 | 2.5 µM | Strong reduction |
Data is based on the described effects of (R/S)-RC-752 in a neurite outgrowth assay.[2]
In Vivo Efficacy: Assessing Therapeutic Potential
The final step in preclinical characterization is to evaluate the compound's efficacy in animal models of disease. For S1R antagonists, a common therapeutic target is neuropathic pain.
Experimental Protocol: Formalin Test in Rodents
The formalin test is a widely used model of persistent pain. It involves injecting a dilute solution of formalin into the paw of a rodent and observing the subsequent pain-related behaviors, which occur in two phases. The first phase is due to direct activation of nociceptors, while the second phase involves central sensitization, a process in which S1R is implicated. The test compound is administered prior to the formalin injection, and its ability to reduce the duration of licking and flinching behaviors in the second phase is a measure of its analgesic efficacy.
Comparative Data: Antinociceptive Effects in the Formalin Test
| Compound | Dose (mg/kg, i.p.) | % Reduction in Phase 2 Pain Behavior |
| SI 1/28 | 13.2 (ED50) | 50% |
| (R/S)-RC-752 | - | Effective alleviation of pain |
ED50 value for SI 1/28 is from a study on its antinociceptive efficacy.[3] The efficacy of (R/S)-RC-752 was demonstrated in the formalin test, though specific quantitative data was not provided in the abstract.[2]
Visualizing Key Pathways and Workflows
To further aid in the understanding of S1R antagonist characterization, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Sigma-1 receptor signaling in pain modulation.
References
- 1. Actions of A-75200, a novel catecholamine uptake inhibitor, on norepinephrine uptake and release from bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Validation of In-vitro Findings for the Neuroprotective Peptide NAP
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental data for the neuroprotective peptide NAP (NAPVSIPQ), a promising therapeutic candidate derived from Activity-Dependent Neuroprotective Protein (ADNP).[1][2][3] The following sections detail its mechanism of action, compare its performance with alternative neuroprotective agents, and provide methodologies for key experiments, supported by visualizations of its signaling pathways and experimental workflows.
In-vitro and In-vivo Performance Comparison of Neuroprotective Agents
The following table summarizes the quantitative data from various studies, comparing the efficacy and key characteristics of NAP with other neuroprotective compounds.
| Compound | In-vitro Model System | In-vitro Efficacy | In-vivo Model System | In-vivo Efficacy | Key Mechanistic Target |
| NAP (NAPVSIPQ) | Neuronal cell cultures (e.g., PC12, SH-SY5Y) | Protection against β-amyloid toxicity, oxidative stress, and glucose deprivation.[4] Promotes microtubule assembly. | Animal models of Alzheimer's disease, Parkinson's disease, stroke, traumatic brain injury.[4][5][6] | Improved cognitive function, reduced neuronal loss, and enhanced functional recovery.[4][5] | Tubulin, Microtubule Stabilization.[1] |
| SALLRSIPA (SAL) | Neuronal cell cultures | Neuroprotective effects, shares the SIP motif with NAP.[7] | Animal models of Fetal Alcohol Syndrome. | Reduced fetal demise.[7] | Microtubule-associated.[8] |
| Desferal (DFO) | Human neuroblastoma cell culture (SH-SY5Y) | Protection against 6-hydroxydopamine (6-OHDA) toxicity.[9] | Not specified in the provided context. | Not specified in the provided context. | Iron Chelator.[9] |
Experimental Protocols
In-vitro Microtubule Assembly Assay
Objective: To determine the effect of NAP on microtubule polymerization in a cell-free system.
Methodology:
-
Purified tubulin is prepared from bovine brain.
-
Tubulin is mixed with a polymerization buffer containing GTP and different concentrations of NAP.
-
The mixture is incubated at 37°C to allow for microtubule polymerization.
-
The extent of polymerization is monitored over time by measuring the change in turbidity at 340 nm using a spectrophotometer.
-
Nocodazole, a microtubule-depolymerizing agent, can be used as a negative control.[1]
In-vivo Morris Water Maze Test for Cognitive Function
Objective: To assess the effect of NAP on learning and memory in an animal model of cognitive impairment.
Methodology:
-
A circular pool is filled with opaque water and a hidden platform is placed in one quadrant.
-
Animals (e.g., mice with apolipoprotein E deficiency) are trained to find the hidden platform over several days.[5]
-
Animals are treated with intranasal NAP or a vehicle control.[5]
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe trials, where the platform is removed, are conducted to assess spatial memory retention by measuring the time spent in the target quadrant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by NAP and a typical experimental workflow for its in-vivo validation.
Caption: NAP Signaling Pathway for Neuroprotection.
References
- 1. NAP, A Neuroprotective Drug Candidate in Clinical Trials, Stimulates Microtubule Assembly in the Living Cell | Bentham Science [benthamscience.com]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAP: research and development of a peptide derived from activity-dependent neuroprotective protein (ADNP) [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Evaluation of the Neuroprotective Peptide NAPVSIPQ in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Crucial Safety Notice: Information for Napitane Not Found
Extensive searches for specific disposal procedures for "Napitane" did not yield a Safety Data Sheet (SDS) or official disposal guidelines. The information presented below is based on general laboratory chemical safety protocols and uses "Naphthalene" as an illustrative example due to the lack of available data for this compound. Naphthalene and this compound are different chemical compounds. Therefore, the provided data and procedures for Naphthalene MUST NOT be used for this compound.
For the proper and safe disposal of this compound, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.
General Principles for the Safe Disposal of Laboratory Chemicals
The disposal of laboratory chemical waste is strictly regulated to ensure the safety of personnel and the protection of the environment.[1][2] Before disposing of any chemical, researchers must be familiar with its hazardous properties. The following are general principles for the proper disposal of chemical waste in a laboratory setting:
-
Identification and Classification: All chemical waste must be correctly identified and classified based on its hazards (e.g., flammable, corrosive, reactive, toxic).[2]
-
Segregation: Incompatible chemical wastes must be segregated to prevent dangerous reactions.[3][4] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3]
-
Containment: Waste must be stored in appropriate, compatible, and properly sealed containers to prevent leaks or spills.[3][5] Containers should be in good condition and made of a material that does not react with the waste.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[1]
-
Storage: Hazardous waste should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]
Illustrative Example: Properties of Naphthalene
The following table summarizes the chemical and physical properties of Naphthalene. This data is provided for illustrative purposes only and should not be applied to this compound.
| Property | Value |
| Chemical Formula | C₁₀H₈ |
| Molecular Weight | 128.18 g/mol [1] |
| Appearance | White crystalline solid[3] |
| Odor | Strong, mothball-like[3] |
| Melting Point | ~80 °C[3] |
| Boiling Point | ~218 °C[3] |
| Solubility in Water | Low, 31.7 mg/L at 25 °C[6] |
| Solubility in Organic Solvents | Readily soluble[3] |
Illustrative Experimental Protocol: Disposal of Naphthalene-Contaminated Solid Waste
The following is a step-by-step protocol for the disposal of solid waste contaminated with Naphthalene. This protocol is for illustrative purposes only and must not be used for this compound.
Objective: To safely collect and dispose of solid waste materials contaminated with Naphthalene.
Materials:
-
Designated hazardous waste container for Naphthalene waste
-
"CANCER HAZARD" and "Hazardous Waste" labels
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Waste manifest or logbook
Procedure:
-
Designate a Waste Collection Area: Establish a specific area for the accumulation of Naphthalene-contaminated solid waste. This area must be clearly marked with a "CANCER HAZARD" warning.
-
Prepare the Waste Container:
-
Select a container that is compatible with Naphthalene and is in good condition with a secure lid.
-
Affix a "CANCER HAZARD" warning label and a "Hazardous Waste" label to the container.
-
-
Waste Segregation and Collection:
-
Place all solid waste materials contaminated with Naphthalene, such as gloves, pipette tips, and paper towels, into the designated waste container.
-
Do not mix other types of waste in this container.
-
-
Container Sealing and Storage:
-
Once the container is full, securely seal the lid.
-
Store the sealed container in the designated hazardous waste storage area, away from incompatible materials.
-
-
Documentation and Disposal:
-
Record the contents and date on the waste manifest or logbook.
-
Arrange for the disposal of the container through your institution's EHS department or a licensed hazardous waste disposal service.
-
Illustrative Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the disposal of a chemical like Naphthalene. This is a conceptual diagram and should be adapted to the specific requirements of your institution.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for Naphthalene
Disclaimer: The initial request specified "Napitane." However, search results predominantly yielded information for "Naphthalene." This guide pertains to Naphthalene, a volatile, white crystalline solid with a distinct coal-tar odor. It is crucial to verify the chemical identity before implementing these safety protocols.
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Naphthalene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Quantitative Safety Data
A summary of key quantitative data for Naphthalene is presented below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C10H8 | [1] |
| Molecular Weight | 128.19 g/mol | [2] |
| Appearance | White crystalline solid | [1][3] |
| Odor | Aromatic, coal-tar odor | [1][3] |
| Boiling Point | 218°C (424.4°F) | [2] |
| Melting Point | 80.2°C (176.4°F) | [2] |
| Flash Point | 79°C (174.2°F) (Open Cup) | [2] |
| Flammability | Flammable solid | [2][4] |
| Lower Explosive Limit (LEL) | 0.9% | [2][4] |
| Upper Explosive Limit (UEL) | 5.9% | [2][4] |
| Vapor Density | 4.4 (Air = 1) | [2] |
| Specific Gravity | 1.162 (Water = 1) | [2] |
| Water Solubility | Low, 31 mg/L at 25°C | [1] |
| OSHA PEL (8-hr TWA) | 10 ppm | [4] |
Operational Plan for Handling Naphthalene
A systematic approach to handling Naphthalene is essential to minimize risks. The following step-by-step procedures should be strictly followed.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantity of Naphthalene to be used and the procedures involved.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Safety showers and eye wash stations must be readily accessible.[6]
-
Personal Protective Equipment (PPE): All personnel must wear the following PPE:
-
Respiratory Protection: A government-approved respirator is required.[6] For airborne concentrations, a filter respirator for organic gases and vapors is necessary.[7]
-
Hand Protection: Compatible chemical-resistant gloves.[6]
-
Eye Protection: Chemical safety goggles.[6]
-
Protective Clothing: A lab coat or other protective clothing is required.[7]
-
2. Handling Procedures:
-
Grounding: Ground all equipment containing Naphthalene to prevent static discharge.[2][5]
-
Ignition Sources: Keep Naphthalene away from heat, sparks, and open flames.[5][6] Use non-sparking tools.[6]
-
Dispensing: When dispensing, avoid creating dust.[5] If appropriate, moisten the substance first to prevent dusting.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Naphthalene is handled or stored.[5][7] Wash hands thoroughly after handling.[5]
3. Storage:
-
Container: Keep the container tightly closed and properly labeled.[6]
-
Location: Store in a cool, dry, and well-ventilated place.[5][6]
-
Incompatibilities: Store separately from strong oxidizers, food, and feedstuffs.[7]
4. Disposal Plan:
-
Waste Collection: Sweep spilled substance into covered containers.[7] Place in appropriate containers for disposal.[5]
-
Environmental Protection: Do not allow Naphthalene to enter the environment.[7] Prevent entry into sewers, basements, or confined areas.[2]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant according to local regulations.[7][8]
Contingency Plan for Accidental Exposure
Immediate action is critical in the event of accidental exposure to Naphthalene.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of Naphthalene, from preparation to disposal.
Caption: Workflow for the safe handling of Naphthalene.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. actylislab.com [actylislab.com]
- 3. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. Safety Guideline [chemtrack.org]
- 7. ICSC 0667 - NAPHTHALENE [chemicalsafety.ilo.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
